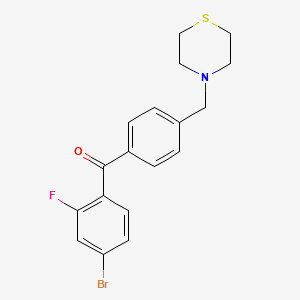4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
CAS No.: 898783-02-3
Cat. No.: VC2290747
Molecular Formula: C18H17BrFNOS
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898783-02-3 |
|---|---|
| Molecular Formula | C18H17BrFNOS |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
| Standard InChI Key | HWQZUIOMSMUZRH-UHFFFAOYSA-N |
| SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
| Canonical SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Introduction
Chemical Identity and Structure
Chemical Identification
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone is a synthetic organic compound with specific structural features that distinguish it from related benzophenone derivatives. The compound has several identifiers that are universally recognized in chemical databases and research literature. The table below summarizes key identification parameters for this compound:
| Parameter | Value |
|---|---|
| PubChem CID | 24724532 |
| CAS Registry Number | 898783-02-3 |
| Molecular Formula | C₁₈H₁₇BrFNOS |
| Molecular Weight | 394.3 g/mol |
| InChIKey | HWQZUIOMSMUZRH-UHFFFAOYSA-N |
The compound was first registered in PubChem on February 29, 2008, with the most recent modification to its entry occurring on April 5, 2025 .
Structural Characteristics
The molecular structure of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone consists of two benzene rings connected by a carbonyl (C=O) group, forming the basic benzophenone scaffold. The compound features several key structural elements that define its chemical identity:
-
A bromine atom at the para (4) position of one phenyl ring
-
A fluorine atom at the ortho (2) position of the same phenyl ring
-
A thiomorpholinomethyl group at the para (4') position of the second phenyl ring
The full IUPAC name of the compound is (4-bromo-2-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, which systematically describes its structure . The thiomorpholine ring contributes a sulfur atom and a nitrogen atom to the structure, which may play significant roles in the compound's chemical behavior and potential biological activities.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone is determined by its functional groups and electronic structure. Key reactive centers in this molecule include:
-
The carbonyl group, which can undergo nucleophilic addition reactions
-
The halogen substituents (bromine and fluorine), which may participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions
-
The thiomorpholine nitrogen, which possesses basic properties and can act as a nucleophile in various reactions
These reactive centers make the compound potentially useful in organic synthesis and provide sites for further chemical modifications. The combination of electron-withdrawing halogens and the electron-donating thiomorpholine group creates an electronically diverse molecule with regions of varying reactivity.
Analytical Methods and Characterization
Spectroscopic Identification
Spectroscopic techniques are essential for confirming the structure and purity of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone. The compound can be characterized using various analytical methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would show characteristic signals for aromatic protons, methylene groups, and the thiomorpholine ring protons.
-
Infrared (IR) spectroscopy: Would display characteristic absorption bands for the carbonyl group, aromatic C-H stretching, and C-halogen bonds.
-
Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns consistent with the structure.
-
X-ray crystallography: Could provide definitive three-dimensional structural information if suitable crystals are obtained .
The compound's InChI (International Chemical Identifier) representation provides a standardized way to encode its structure for database searches and information exchange: InChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 .
Related Compounds and Structural Analogs
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone belongs to a family of related benzophenone derivatives with varying substituent patterns. Notable structural analogs include:
-
4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898763-52-5): This compound differs in the position of the thiomorpholinomethyl group, which is at the meta (3') position rather than the para (4') position .
Understanding the structural relationships between these compounds is important for structure-activity relationship studies and for predicting potential applications or properties based on those of similar compounds.
Structure-Property Relationships
Understanding the relationship between the structure of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone and its properties is essential for predicting its behavior and potential applications. Key structure-property considerations include:
These structure-property relationships provide a framework for understanding how structural modifications might alter the compound's physical, chemical, and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume